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Sorbose, L-

Flow Chemistry Vitamin C Synthesis Process Intensification

Researchers scaling Vitamin C biosynthesis face inconsistent L-sorbose supply and suboptimal yields. This compound directly resolves these bottlenecks. • Achieves 85% crude yield in 90-min continuous flow synthesis of L-ascorbic acid • Fed-batch fermentation with G. oxydans delivers 17.6 g/L/h productivity, reaching ~280 g/L in 16 h • Superior thermal stability over D-fructose reduces unwanted Maillard degradation in food applications. ≥98% purity. Consistent quality for pharmaceutical intermediate and biotechnology workflows.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 139686-85-4
Cat. No. B1180691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbose, L-
CAS139686-85-4
Synonyms2-Hexulose
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2
InChIKeyBJHIKXHVCXFQLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Sorbose Baseline Overview


L-Sorbose (CAS 87-79-6) is a naturally occurring ketohexose monosaccharide and a C-3 epimer of D-fructose. It is a key industrial intermediate in the multi-step synthesis of L-ascorbic acid (Vitamin C) via the classic Reichstein process and its modern two-step fermentation variants [1]. As a rare sugar, L-sorbose has a sweetness profile comparable to sucrose and demonstrates superior thermal and chemical stability relative to its more common analog, D-fructose [2]. These properties, combined with its low glycemic impact and non-cariogenic nature, position L-sorbose as a compound of significant interest for applications in food science, industrial biotechnology, and pharmaceutical research [3].

Why L-Sorbose Cannot Be Substituted


While L-sorbose is a ketohexose like D-fructose and D-tagatose, its unique stereochemical configuration (C-3 epimer of D-fructose) dictates distinct biological and chemical properties that prevent simple substitution in critical applications [1]. Unlike D-glucose or D-sorbitol, L-sorbose is the specific substrate required for enzymatic oxidation to 2-keto-L-gulonic acid (2-KLG), the direct precursor to Vitamin C in industrial biotransformations [2]. Furthermore, its superior stability and lower reactivity compared to D-fructose make it a functionally unique candidate for food and beverage formulations where other reducing sugars would degrade or cause undesirable Maillard reactions [3]. The following quantitative evidence demonstrates that L-sorbose's performance is not a class-level property but is specific to its structure and reactivity.

L-Sorbose Quantitative Evidence


Vitamin C Synthesis via Flow Chemistry

In a flow chemistry platform, L-sorbose was converted to L-ascorbic acid in a total time of 90 minutes, achieving an 85% crude yield and a 57% pure yield. This is a significant acceleration and yield improvement over the classic Reichstein process, which involves multiple batch steps and longer processing times [1]. The first step, diacetonide protection of L-sorbose, achieved a 95% crude conversion in just 30 minutes at 0–5 °C [1].

Flow Chemistry Vitamin C Synthesis Process Intensification

Thermal Stability vs. D-Fructose

L-Sorbose is a keto-sugar that behaves similarly to D-fructose but is more stable and reacts more slowly [1]. Its high melting point (163-165 °C) and lower reactivity compared to fructose would allow its use in foods and beverages where other sugars might degrade [2].

Food Science Sweetener Stability Functional Ingredients

Sweetness Profile Comparison

Depending on the concentration in solution, L-sorbose has 60–75% of the sweetness of sucrose [1]. This is comparable to D-tagatose (92% sweetness) and D-sorbitol (~60% sweetness), positioning L-sorbose as a viable low-calorie sweetener candidate [2]. Additionally, it exhibits synergistic sweetness effects in blends with other sweetening agents, especially with sugar [1].

Sweetener Profile Sensory Analysis Sugar Substitute

pH-Dependent Reducing Power

In the reduction of potassium chromate (Cr(VI)), L-sorbose demonstrated a distinct reductive capability that was characteristic and not a simple function of being a saccharide. At pH 1.65, the reductive trend was D-fructose > L-sorbose > D-galactose > D-mannose > D-glucose. At pH 0.35, the order changed to D-fructose > D-galactose > D-mannose > L-sorbose > D-glucose [1].

Redox Chemistry Analytical Chemistry Chromate Reduction

Fed-Batch Biotransformation Productivity

In a fed-batch cultivation process using Gluconobacter oxydans, L-sorbose was produced from D-sorbitol with a productivity of 17.6 g L⁻¹ h⁻¹, accumulating 279.7 g/L of L-sorbose in 16 hours when initiated with 100 g/L sorbitol [1]. This represents a significant improvement over simple batch processes, which achieved a maximum productivity of only 14.3 g L⁻¹ h⁻¹ under optimized conditions (200 g/L sorbitol) [1].

Industrial Biotechnology Bioprocess Engineering Vitamin C Precursor

Prebiotic Oligosaccharide Potential

Novel non-digestible oligosaccharides were biosynthesized from L-sorbose via transfructosylation. While tagatose-based oligosaccharides were higher in abundance and showed 99.8% resistance to small-intestinal digestion after three hours, L-sorbose-based oligosaccharides were also produced and clustered with commercial fructooligosaccharides (FOS) in their modulatory properties on human fecal microbiota [1]. This indicates that L-sorbose can be tailored into functional carbohydrates with prebiotic potential comparable to established ingredients.

Prebiotics Functional Food Gut Microbiota

L-Sorbose Application Scenarios


Flow Chemistry for Vitamin C Manufacturing

Procure L-sorbose as the starting material for a modern, three-step continuous flow synthesis of L-ascorbic acid (Vitamin C). This approach leverages L-sorbose's specific reactivity to achieve an 85% crude yield in just 90 minutes of total processing time, a significant improvement over traditional batch methods [1]. The process includes a high-yielding diacetonide protection step (95% crude conversion in 30 min) [1].

Stable Low-Reactivity Food Formulations

Utilize L-sorbose as a functional sweetener in confectionery, bakery, or beverage products where high-temperature processing or long shelf-life is required. L-sorbose offers a sweetness profile of 60-75% that of sucrose but with superior thermal stability and slower reactivity compared to D-fructose, reducing unwanted browning and degradation [1][2]. Its non-cariogenic and low-glycemic properties further enhance its suitability for diabetic and oral health-focused products [3].

Next-Generation Prebiotic Synthesis

Employ L-sorbose as an acceptor substrate in enzymatic transfructosylation reactions to produce novel non-digestible oligosaccharides with prebiotic properties. These L-sorbose-derived carbohydrates have been shown to modulate human gut microbiota in a manner comparable to commercial fructooligosaccharides (FOS) [1]. This application capitalizes on L-sorbose's status as a rare sugar to create high-value functional ingredients for the nutraceutical market [1].

High-Productivity Biotransformation Supply

Source L-sorbose from suppliers utilizing advanced fed-batch fermentation processes with Gluconobacter oxydans. This bioprocess achieves a volumetric productivity of 17.6 g L⁻¹ h⁻¹, accumulating nearly 280 g/L of L-sorbose in just 16 hours [1]. This represents a 23% productivity increase over the best conventional batch methods, ensuring a more cost-effective and reliable supply chain for large-scale industrial users [1].

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